![molecular formula C17H12BrN3O2 B2592646 (E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide CAS No. 327082-87-1](/img/structure/B2592646.png)
(E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(E)-N’-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide” is a chemical compound with the molecular formula C17H12BrN3O2 . It has several synonyms, including “4-Pyridinecarboxylic acid, 2-[[5-(4-bromophenyl)-2-furanyl]methylene]hydrazide”, “N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide”, and "N’-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide" .
Scientific Research Applications
Antitumor Activity
Naphtho [2,3-b]furan-4,9-diones and their synthetic analogs have been investigated for their antitumor properties . These compounds show promise in inhibiting tumor growth and may serve as potential leads for novel anticancer drugs.
Cytotoxic Activity
Studies have revealed that these furonaphthoquinones exhibit cytotoxic activity against KB cells . Their impact on cell viability and proliferation makes them interesting candidates for further exploration in cancer therapy.
Antiviral Properties
The compound has demonstrated antiviral activity against the Japanese encephalitis virus and Vero cells . Investigating its mechanism of action and potential applications in antiviral drug development is crucial.
Inhibition of Human Keratinocyte Hyperproliferation
Naphtho [2,3-b]furan-4,9-diones have been studied as inhibitors of human keratinocyte hyperproliferation . Understanding their effects on skin health and potential dermatological applications is essential.
Scaffold for Novel Drug Discovery
Given their diverse biological activities, these compounds serve as promising scaffolds for drug discovery . Researchers can modify their structures to create derivatives with improved pharmacological properties.
Green Chemistry Approach
The visible-light-mediated [3+2] cycloaddition reaction used for their synthesis is environmentally friendly and efficient . This green chemistry approach contributes to sustainable drug development.
properties
IUPAC Name |
N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2/c18-14-3-1-12(2-4-14)16-6-5-15(23-16)11-20-21-17(22)13-7-9-19-10-8-13/h1-11H,(H,21,22)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIKMGSLJCNQFU-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.